

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)-3-oxobutanenitrile

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-3-oxobutanenitrile

Cat. No.: B1226975

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This document provides a concise technical overview of the molecular weight and related physicochemical properties of **2-(4-Fluorophenyl)-3-oxobutanenitrile**, a compound of interest in medicinal chemistry and organic synthesis.

Molecular Identity and Structure

2-(4-Fluorophenyl)-3-oxobutanenitrile, also known by synonyms such as α -Acetyl-4-fluorobenzeneacetonitrile, is a beta-ketonitrile compound.^{[1][2]} Its structure consists of a butanenitrile backbone substituted with an oxo group at the 3-position and a 4-fluorophenyl group at the 2-position.

Key Identifiers:

- CAS Number: 447-03-0^{[3][4][5]}
- Molecular Formula: C₁₀H₈FNO^{[1][2][3][4][5][6]}
- SMILES: CC(=O)C(C#N)C1=CC=C(C=C1)F^{[1][4]}
- InChIKey: BASLPLDKFVWJLO-UHFFFAOYSA-N^[1]

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and analytical characterization. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular weight is calculated based on the molecular formula ($C_{10}H_8FNO$) and the standard atomic weights of each element.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	10	12.011	120.11
Hydrogen	H	8	1.008	8.064
Fluorine	F	1	18.998	18.998
Nitrogen	N	1	14.007	14.007
Oxygen	O	1	15.999	15.999
Total	177.178			

Based on these calculations, the molecular weight of **2-(4-Fluorophenyl)-3-oxobutanenitrile** is 177.18 g/mol (rounded). This value is consistent with multiple chemical databases, which report values of 177.17 g/mol and 177.18 g/mol .[\[1\]](#)[\[2\]](#)[\[6\]](#)

Mass spectrometry is the primary experimental technique for determining the molecular weight of a compound.

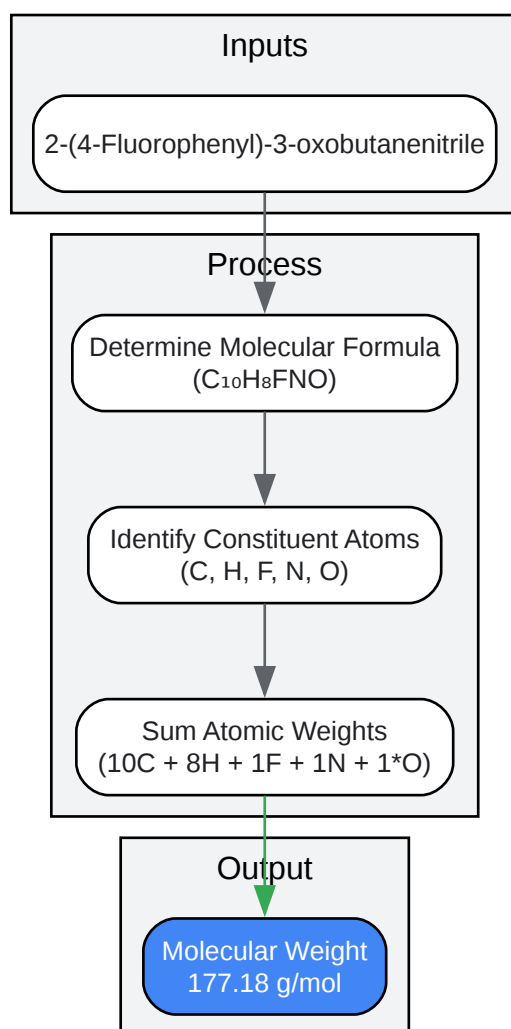
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A dilute solution of **2-(4-Fluorophenyl)-3-oxobutanenitrile** is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
- **Infusion:** The sample solution is introduced into the ESI source of the mass spectrometer at a constant flow rate.

- **Ionization:** A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (e.g., $[M+H]^+$ or $[M+Na]^+$).
- **Mass Analysis:** The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion is used to confirm the molecular weight. For **2-(4-Fluorophenyl)-3-oxobutanenitrile**, the exact mass is calculated as 177.05899 Da.^[1]

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight from the compound's formula.



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